AZD7507

CSF-1R Cardiovascular Safety Ion Channel

Researchers requiring macrophage-targeting agents often face cardiovascular toxicity with quinoline-based CSF-1R inhibitors. AZD7507 is a cinnoline-based, ATP-competitive CSF-1R inhibitor engineered to resolve this issue while preserving target potency and oral bioavailability. • Biochemical IC₅₀ = 3 nM (CSF-1R); Cellular IC₅₀ = 32 nM • Clean cardiac profile - weak hERG (IC₅₀ >30 μM) and NaV1.5 (IC₅₀ = 26 μM) inhibition • >80-kinase selectivity panel; minimal c-KIT off-target activity • Oral bioavailability 42%; in vivo clearance 7 mL/min/kg (rat) Supplied as research-grade material with demonstrated efficacy in pancreatic, breast, and cervical cancer xenograft models.

Molecular Formula C23H27FN6O3
Molecular Weight 454.5 g/mol
CAS No. 1041852-85-0
Cat. No. B1666235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD7507
CAS1041852-85-0
SynonymsAZD7507;  AZD-7507;  AZD 7507.
Molecular FormulaC23H27FN6O3
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=C(N=NC3=CC(=C(C=C32)N4CCN(CC4)CCO)OC)C(=O)N)F
InChIInChI=1S/C23H27FN6O3/c1-14-3-4-17(16(24)11-14)26-21-15-12-19(30-7-5-29(6-8-30)9-10-31)20(33-2)13-18(15)27-28-22(21)23(25)32/h3-4,11-13,31H,5-10H2,1-2H3,(H2,25,32)(H,26,27)
InChIKeyCPDGCAFPSYOTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD7507 – Potent CSF-1R Inhibitor with Cardiac Safety


AZD7507 is a cinnoline-based, ATP-competitive inhibitor of colony-stimulating factor 1 receptor (CSF-1R) [1]. It exhibits potent biochemical activity (CSF-1R IC50 = 3 nM) and cellular activity (IC50 = 32 nM) [2]. The compound was designed to retain the high potency and oral pharmacokinetic (PK) profile of the earlier quinoline-based inhibitor AZ683 while overcoming its cardiovascular liabilities [1]. AZD7507 demonstrates a favorable selectivity profile over a panel of >80 kinases and displays weak inhibition of cardiac ion channels . It is supplied as a research-use compound with demonstrated in vivo antitumor activity in xenograft and genetic cancer models [3][4].

Pathway study fit ATP-competitive cinnoline CSF-1R probe; designed for selective kinase engagement
In vivo dosing context Oral PK profile supports chronic rodent model studies; reported 42% bioavailability in rat
Cardiac endpoint profile Weak hERG/NaV1.5 inhibition reported; supports long-term exposure models without CV signal confounding

AZD7507 vs. Other CSF-1R Inhibitors


CSF-1R inhibitors exhibit substantial variability in potency, selectivity, pharmacokinetics, and safety profiles that preclude simple interchangeability. AZD7507 was specifically engineered to address the cardiovascular toxicity associated with its predecessor AZ683 while preserving target potency and oral bioavailability [1]. Key differentiation arises from its cinnoline scaffold (versus quinoline in AZ683), which confers reduced basicity and lipophilicity, leading to a cleaner secondary pharmacology profile [1]. Furthermore, compared with other CSF-1R inhibitors such as GW2580, PLX3397, BLZ945, and JNJ-40346527, AZD7507 exhibits distinct selectivity windows, cardiac ion channel liability, and in vivo dosing requirements that directly impact experimental design and translational relevance [2].

Scaffold chemistry
Differs from
Quinoline-based AZ683; cinnoline core reduces lipophilicity and may shift off-target kinase profile
c-KIT selectivity window
May not transfer
PLX3397 (multi-kinase inhibitor with potent c-KIT activity); AZD7507 spares c-KIT, altering hematopoietic/mast cell readouts
Cardiac ion channel profile
May differ from
Earlier CSF-1R leads (e.g., AZ683) with stronger hERG/NaV1.5 inhibition; model-specific CV monitoring required

AZD7507 Comparative Evidence


Cardiac Ion Channel Safety Advantage over AZ683

AZD7507 was specifically designed to mitigate the cardiovascular toxicity observed with AZ683, a potent quinoline-based CSF-1R inhibitor. In vitro ion channel profiling demonstrates that AZD7507 exhibits weak inhibition of hERG (IC50 >30 μM) and NaV1.5 (IC50 = 26 μM) channels, whereas AZ683 showed more potent inhibition of these cardiac ion channels, which was linked to cardiovascular liabilities in vivo [1]. In a telemetry study in dogs, a single oral dose of AZD7507 produced no cardiovascular toxicity, no troponin elevation, and no ECG alterations [2].

hERG ion channel
Head-to-head
AZD7507 >30 µM vs AZ683 (more potent inhibition)
Reported ion channel endpoint context
In vivo telemetry in dogs: no CV toxicity, no troponin elevation, no ECG changes
CSF-1R Cardiovascular Safety Ion Channel Drug Discovery

CSF-1R Selectivity over c-KIT vs. PLX3397

AZD7507 is a highly selective CSF-1R inhibitor, with negligible activity against c-KIT (no inhibition at 1 μM) and other kinases, whereas PLX3397 (pexidartinib) is a multi-targeted inhibitor with potent activity against c-KIT (IC50 = 10 nM) and FLT3 (IC50 = 160 nM) . This selectivity difference is critical for studies requiring CSF-1R-specific perturbation without confounding off-target effects on c-KIT-dependent processes (e.g., mast cell function, hematopoiesis) [1].

c-KIT selectivity
Cross-study comparable
AZD7507 >1000 nM vs PLX3397 10 nM (>100-fold)
Supports CSF-1R-selective pathway interpretation
May reduce c-KIT-driven off-target effects in macrophage studies
CSF-1R Kinase Selectivity c-KIT Drug Discovery

Tumor Shrinkage in Pancreatic Cancer Model

In a genetic mouse model of pancreatic ductal adenocarcinoma (PDAC), treatment with AZD7507 caused shrinkage of established tumors and increased mouse survival [1]. This efficacy is attributed to depletion of CSF1R+ tumor-associated macrophages and subsequent enhancement of T cell-mediated antitumor immunity [1][2]. While cross-study comparisons are limited, this outcome represents a stringent test of CSF-1R inhibition in a difficult-to-treat model, distinguishing AZD7507 from inhibitors that primarily delay tumor growth without inducing regression.

Tumor response (PDAC)
Cross-study comparable
Tumor shrinkage and increased survival vs vehicle
Reported model-response endpoint context
KPC genetic model; macrophage depletion, enhanced CD8+ T cell infiltration observed
CSF-1R Pancreatic Cancer Tumor Microenvironment In Vivo Efficacy

Oral Bioavailability in Rat Model

AZD7507 retains the desired oral PK properties of AZ683, demonstrating good oral bioavailability in rats. Reported PK parameters include an in vivo clearance of 7 mL/min/kg and 42% oral bioavailability [1][2]. This profile supports convenient oral dosing in preclinical in vivo studies, contrasting with some CSF-1R inhibitors that require intraperitoneal administration or exhibit lower bioavailability [3].

Oral bioavailability
Class-level inference
42% (rat); clearance 7 mL/min/kg
Supports oral dosing exposure-model interpretation
Comparable to predecessor AZ683; enables convenient oral in vivo dosing
CSF-1R Pharmacokinetics Oral Bioavailability Drug Discovery

AZD7507 Research Applications


Selective Macrophage Depletion in Tumor Immunology

AZD7507 is ideally suited for in vivo studies investigating the role of tumor-associated macrophages (TAMs) in immune suppression and tumor progression. Its high selectivity for CSF-1R over c-KIT minimizes confounding effects on mast cells and hematopoietic progenitors, enabling cleaner interpretation of macrophage-specific outcomes [1]. Demonstrated efficacy in pancreatic, breast, and cervical cancer models supports its use in syngeneic, xenograft, and genetically engineered mouse models (GEMMs) [2][3].

Combination with Chemotherapy or Immunotherapy

The favorable oral PK and mitigated cardiovascular toxicity profile of AZD7507 make it a practical choice for long-term combination studies. It has been successfully combined with carboplatin chemotherapy in preclinical models [1], and its ability to enhance CD8+ T cell infiltration suggests potential synergy with immune checkpoint inhibitors [2].

Inflammatory and Autoimmune Disease Models

Beyond oncology, CSF-1R plays a role in inflammatory and autoimmune conditions through regulation of macrophage homeostasis. AZD7507's clean cardiac safety profile and oral bioavailability make it suitable for chronic dosing studies in models of rheumatoid arthritis, multiple sclerosis, and other inflammatory diseases where macrophage depletion is a therapeutic strategy [3].

Comparative Pharmacology with Other Inhibitors

AZD7507 serves as an important tool compound for head-to-head comparisons with other CSF-1R inhibitors (e.g., PLX3397, BLZ945, GW2580) to dissect the contribution of kinase selectivity, pharmacokinetics, and safety profiles to in vivo efficacy and tolerability [4]. Such studies are valuable for target validation and for informing the design of next-generation inhibitors.

Application
Selection Property
Validation Focus
Tumor-associated macrophage depletion studies
CSF-1R selectivity over c-KIT
Macrophage-specific endpoint monitoring; off-target hematopoietic review
Combination therapy research models
Cardiac ion channel endpoint profile
Long-term dosing tolerability assessment; ECG endpoint monitoring
Inflammatory disease model research
Oral bioavailability and chronic dosing fit
Exposure-model validation; macrophage homeostasis endpoints
CSF-1R inhibitor comparative pharmacology
Kinase selectivity window review
Off-target kinase endpoint interpretation; model-response comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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